3-Amino-2-chloro-6-picoline

Vue d'ensemble

Description

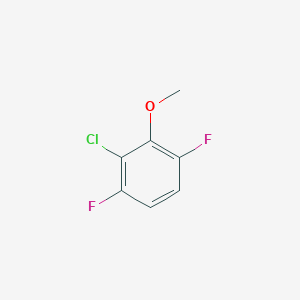

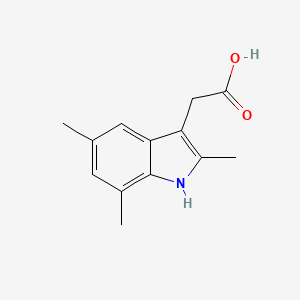

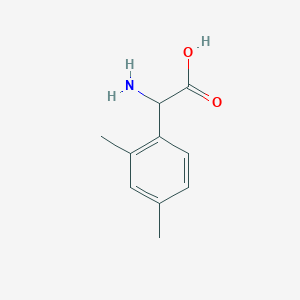

3-Amino-6-chloro-2-picoline, also known as 2-chloro-6-methylpyridin-3-amine or 6-chloro-2-methylpyridin-3-amine, is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.58 g/mol . This compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for 3-Amino-6-chloro-2-picoline is InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 . The canonical SMILES representation is CC1=C(C=CC(=N1)Cl)N . These codes provide a textual representation of the molecule’s structure.

Physical And Chemical Properties Analysis

3-Amino-6-chloro-2-picoline has several computed properties. It has a molecular weight of 142.58 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a topological polar surface area of 38.9 Ų . The compound is a pale-yellow to yellow-brown solid .

Applications De Recherche Scientifique

Pharmaceutical Research

3-Amino-2-chloro-6-picoline: is a valuable intermediate in pharmaceutical research. It has been utilized in the synthesis of various pharmacologically active molecules. For instance, it serves as a precursor in the preparation of Pyrido[3,2-e][1,4]diazepine derivatives , which exhibit anti-HIV-1 activity . This compound’s ability to integrate into complex molecular structures makes it a versatile building block for developing new medications.

Safety and Hazards

3-Amino-6-chloro-2-picoline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing in dust, mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of contact, wash with plenty of water .

Mécanisme D'action

Target of Action

3-Amino-2-chloro-6-picoline, also known as 2-chloro-6-methyl-3-pyridinylamine , is a chemical compound that has been used in the synthesis of various pharmaceuticals.

Mode of Action

It’s structurally similar compound, 6-chloro-2-methylpyridin-3-amine, has been used as a reactant in the preparation of pyrido [3,2-e] [1,4]diazepine derivatives with anti-hiv-1-activity . This suggests that 3-Amino-2-chloro-6-picoline might interact with its targets in a similar manner, leading to the synthesis of bioactive compounds.

Biochemical Pathways

Given its structural similarity to picolinic acid, it might be involved in the kynurenine pathway, which is a catabolite of the amino acid tryptophan .

Pharmacokinetics

Its physical properties such as molecular weight (14259 g/mol) and its solid form might influence its bioavailability.

Result of Action

Its use in the synthesis of anti-hiv-1 compounds suggests that it may have antiviral effects.

Action Environment

It’s recommended to store this compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen might affect its stability.

Propriétés

IUPAC Name |

2-chloro-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMSBUDMYMYTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370294 | |

| Record name | 3-Amino-2-chloro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-chloro-6-picoline | |

CAS RN |

39745-40-9 | |

| Record name | 3-Amino-2-chloro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)